4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline
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Overview
Description
4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline is a complex organic compound that features a quinoline core substituted with a phenyl group, a pyrimidinyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the phenyl and pyrimidinyl groups through a series of substitution reactions. The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- 4-Phenylquinoline
- 4-(Trifluoromethyl)pyridin-3-ylquinoline
- 4-(Pyrimidin-5-yl)quinoline
Uniqueness
What sets 4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline apart is the combination of its substituents, which confer unique chemical and physical properties. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C25H15F3N4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-[4-phenyl-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-5-yl]quinoline |
InChI |
InChI=1S/C25H15F3N4/c26-25(27,28)22-11-10-17(14-30-22)24-31-15-20(23(32-24)16-6-2-1-3-7-16)18-12-13-29-21-9-5-4-8-19(18)21/h1-15H |
InChI Key |
DKONOLCVCRKZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C3=CC=NC4=CC=CC=C34)C5=CN=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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